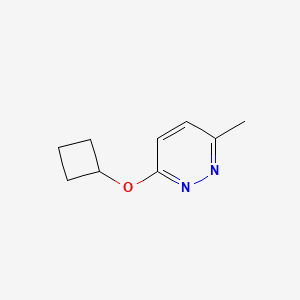

3-Cyclobutoxy-6-methylpyridazine

Description

Properties

IUPAC Name |

3-cyclobutyloxy-6-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-5-6-9(11-10-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOYVFIKPAZHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutoxy-6-methylpyridazine can be achieved through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of cyclobutoxy is coupled with a halogenated pyridazine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent and high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutoxy-6-methylpyridazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert specific functional groups into their reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles replace existing substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

3-Cyclobutoxy-6-methylpyridazine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Agrochemicals: It is explored as a potential herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.

Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Cyclobutoxy-6-methylpyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: Pyridazine vs. Triazolopyridazine: The fused triazole ring in ’s compound introduces additional aromaticity and hydrogen-bonding capacity, which may enhance binding affinity in biological systems .

Substituent Effects: Cyclobutoxy vs. Methyl vs. Amine: The methyl group in the target compound increases lipophilicity, whereas the amine group in ’s compound enables hydrogen bonding and salt formation, critical for solubility and target interactions . Chloro and Fluorine Substituents: ’s chloro and difluorophenyl groups are electron-withdrawing, which may stabilize the triazolopyridazine core and enhance metabolic resistance .

Molecular Weight and Bioavailability :

- The target compound’s lower molecular weight (~164 g/mol) compared to ’s triazolopyridazine (~334 g/mol) suggests better compliance with Lipinski’s Rule of Five, favoring oral bioavailability in drug candidates.

Application Potential

- Pharmaceuticals: ’s pyridine derivative is noted for versatility in drug discovery, implying that the target compound’s pyridazine core and substituents could similarly serve as a building block for kinase inhibitors or GPCR modulators .

- Agrochemicals : The methyl group in the target compound may enhance lipid membrane penetration, a desirable trait for herbicides or fungicides.

- Material Science : Pyridazine derivatives are explored in OLEDs and coordination polymers; the cyclobutoxy group’s rigidity could aid in designing thermally stable materials.

Biological Activity

3-Cyclobutoxy-6-methylpyridazine is a heterocyclic compound belonging to the pyridazine family. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry, agrochemicals, and material science. The unique structure, characterized by a cyclobutoxy group and a methyl group attached to the pyridazine ring, contributes to its potential therapeutic applications.

The synthesis of this compound can be achieved through various methods:

- Nucleophilic Substitution : A common method involves reacting 3,6-dichloropyridazine with cyclobutanol in the presence of potassium carbonate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

- Suzuki-Miyaura Coupling : This method employs a boronic acid derivative of cyclobutoxy coupled with a halogenated pyridazine using a palladium catalyst and base.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens, although specific mechanisms remain to be elucidated.

- Anticancer Activity : There is emerging evidence supporting its potential as an anticancer agent, with studies indicating cytotoxic effects on tumor cell lines.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.

The biological activity of this compound is believed to involve interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors that play critical roles in disease processes. The precise molecular targets are still under investigation but could include key proteins involved in cell signaling and metabolism.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of this compound:

- Cytotoxicity Studies : One study evaluated the cytotoxic effects of various pyridazine derivatives, including this compound, against cancer cell lines. Results indicated significant cytotoxicity correlated with structural modifications .

- Antimicrobial Assays : In vitro assays demonstrated that this compound exhibited inhibitory activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Activity : A study focused on the anti-inflammatory properties of pyridazine derivatives found that this compound reduced pro-inflammatory cytokine production in activated macrophages .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Cyclobutoxy-6-chloropyridazine | Chlorine substituent | Moderate anticancer activity |

| 3-Cyclobutoxy-6-ethylpyridazine | Ethyl group | Antimicrobial properties |

| 3-Cyclobutoxy-6-phenylpyridazine | Phenyl substituent | Enhanced cytotoxicity |

The presence of the methyl group in this compound potentially enhances its lipophilicity and biological activity compared to other derivatives.

Q & A

Q. What are the recommended synthetic routes for 3-Cyclobutoxy-6-methylpyridazine, and how can reaction conditions be optimized?

The synthesis of pyridazine derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, a plausible route includes:

- Step 1 : Starting with 6-methylpyridazin-3-ol, react with cyclobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclobutoxy group.

- Step 2 : Optimize reaction temperature (e.g., 80–100°C) and solvent polarity to enhance yield .

- Monitoring : Use TLC with UV visualization and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclobutoxy proton signals at δ 4.5–5.0 ppm, methyl group at δ 2.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 207.1 for C₁₀H₁₄N₂O) .

- X-ray Crystallography : For unambiguous structural determination if single crystals are obtained .

Q. How should researchers handle stability and storage of this compound?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .

- Stability Assessment : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclobutoxy group influence reactivity in cross-coupling reactions?

The cyclobutoxy group’s strained ring introduces steric hindrance, which may slow down Buchwald-Hartwig amination but enhance regioselectivity in Suzuki-Miyaura couplings. Computational studies (DFT) can model orbital interactions to predict reactivity . Compare with methoxy or benzyloxy analogs to isolate steric vs. electronic contributions .

Q. What strategies can resolve contradictions in reported biological activities of pyridazine derivatives?

- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition assays vs. cell viability tests) .

- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., replacing cyclobutoxy with cyclopentyloxy) to isolate pharmacophoric features .

Q. How can computational methods guide the design of this compound-based inhibitors?

- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., PDE4 or COX-2) .

- MD Simulations : Perform 100-ns molecular dynamics runs to assess binding stability and identify key residue interactions .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Catalyst Recycling : Test immobilized Pd catalysts for Suzuki couplings to reduce metal leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.